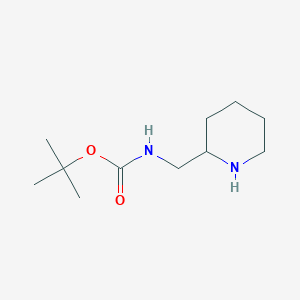

2-(Boc-aminomethyl)-piperidine

Descripción general

Descripción

2-(Boc-aminomethyl)-piperidine is a chemical compound that features a piperidine ring substituted with a Boc-protected aminomethyl group. The Boc group, or tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-aminomethyl)-piperidine typically involves the protection of the aminomethyl group with a Boc group. One common method is to start with piperidine and react it with formaldehyde and a Boc-protected amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure maximum efficiency and minimal waste.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound participates in nucleophilic substitution reactions, often leveraging the Boc group’s stability to protect the amine during transformations.

Key Examples:

-

Reaction with Triflate Esters :

In a study by Dieter et al., Boc-protected piperidine derivatives reacted with chiral triflate esters (e.g., (R)- and (S)-2b/c) via nucleophilic substitution. This yielded 2-[(Boc-amino)piperidin-1-yl]alkanoates (3b/c ) with 48–81% yields and high enantiomeric purity .

Reagents : Triflate esters, Boc-protected piperidine.

Conditions : Room temperature, acetonitrile solvent. -

Alkylation with Bromoacetate :

Alkylation of 2-aminomethylpiperidine with tert-butyl bromoacetate in the presence of Na₂CO₃ produced Boc-protected intermediates. Acidic deprotection (TFA) yielded free amines, though competing intramolecular aminolysis led to bicyclic by-products under certain conditions .

Photoredox-Catalyzed α-Amino C–H Arylation

Photoredox catalysis enables direct functionalization of the piperidine ring’s α-C–H bond.

Study Highlights :

| Substrate (R₄) | Product Yield (%) | Diastereoselectivity (syn:anti) |

|---|---|---|

| Cyclopentyl | 72 | >95:5 |

| N-Boc | 68 | >95:5 |

| Isopropyl | 81 | >95:5 |

Mechanism :

-

Photoexcited Ir(III) catalyst oxidizes the piperidine to a radical cation.

-

Electron-deficient aryl groups (e.g., dicyanobenzene) couple at the α-position.

-

Syn-selective epimerization occurs via light-driven equilibration.

Conditions : Blue LED irradiation, NaOAc, CH₃CN/H₂O.

Boc Deprotection and Reduction

The Boc group is cleaved under acidic or reductive conditions to reveal the free amine.

Methods:

-

Acidic Deprotection :

Trifluoroacetic acid (TFA) in dichloromethane quantitatively removes the Boc group .

Example : Conversion of Boc-protected intermediates to free amines for peptide synthesis. -

Reductive Deprotection :

HCl in methanol efficiently cleaves the Boc group, as demonstrated in antitumor agent studies. Deprotected amines showed enhanced bioactivity (e.g., 20 vs. its Boc-protected precursor) .

Case Study: Antitumor Agents

-

Compound 20 (HCl salt of deprotected amine) exhibited potent anticancer activity (IC₅₀ = 0.26–0.49 μM) against breast cancer cells.

-

Mechanism : Inhibition of the Akt signaling pathway, analogous to piperine derivatives.

Case Study: Acetylcholine-Binding Protein Ligands

-

Boc-protected piperidine derivatives were optimized for binding affinity.

-

Compound 15 achieved a Kᵢ = 2.8 nM, outperforming nicotine (Kᵢ = 777 nM).

Comparative Reactivity of Piperidine Derivatives

Mechanistic and Stereochemical Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

2-(Boc-aminomethyl)-piperidine has several key applications across different scientific domains:

Organic Synthesis

- Intermediate in Complex Molecule Synthesis : It is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

- Building Block for Pharmaceuticals : The compound is crucial in developing drugs targeting the central nervous system (CNS) due to its ability to form various derivatives that exhibit biological activity.

Biological Research

- Enzyme Inhibitors and Receptor Ligands : It plays a role in studying enzyme inhibitors and receptor interactions, contributing to the understanding of various biological pathways.

Anticancer Mechanisms

Research has indicated that piperidine derivatives may inhibit cancer cell growth through various mechanisms. For instance, studies on related compounds suggest potential anticancer properties by modulating signaling pathways such as Akt and NF-kB, which are critical in cancer progression .

Tuberculostatic Activity

Another study highlighted the effectiveness of piperidinothiosemicarbazone derivatives against Mycobacterium tuberculosis, suggesting that structural modifications of piperidine derivatives could enhance their antimicrobial properties .

Mecanismo De Acción

The mechanism of action of 2-(Boc-aminomethyl)-piperidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Boc group serves to protect the amine functionality during synthesis, ensuring that the final product retains its desired activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Boc-aminomethyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

2-(Boc-aminomethyl)-morpholine: Contains a morpholine ring, offering different chemical properties.

2-(Boc-aminomethyl)-azetidine: Features an azetidine ring, which is smaller and more strained compared to piperidine.

Uniqueness

2-(Boc-aminomethyl)-piperidine is unique due to its specific ring structure and the presence of the Boc-protected aminomethyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes.

Actividad Biológica

2-(Boc-aminomethyl)-piperidine is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical transformations. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 198.31 g/mol

- Appearance : Colorless liquid with no distinct odor.

The presence of the Boc group allows for selective deprotection, revealing a reactive amine that can participate in further chemical reactions. This structural feature is crucial for its application in synthesizing biologically active compounds.

Comparative Analysis of Piperidine Derivatives

The following table summarizes the biological activities and characteristics of selected piperidine derivatives related to this compound:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(Boc-amino)-4-piperidinol | C₁₁H₂₁N₂O₂ | Opioid synthesis | Contains a hydroxyl group; often used in pain management |

| N-Boc-piperidin-4-carboxylic acid | C₁₁H₁₉N₂O₃ | Peptide synthesis | Contains a carboxylic acid group; useful in drug development |

| 4-(Aminomethyl)piperidine | C₈H₁₈N₂ | Higher reactivity | Lacks the Boc protection; more reactive due to free amine |

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted that piperine (a related compound) inhibited the Akt signaling pathway in breast cancer cells, leading to reduced cell viability . This suggests that similar mechanisms may be explored for this compound.

- Tuberculostatic Activity : Research on piperidinothiosemicarbazone derivatives revealed significant activity against M. tuberculosis with MIC values ranging from 0.5 to 4 μg/mL . The structural modifications influenced their potency, indicating that further studies on derivatives like this compound could yield promising results.

Propiedades

IUPAC Name |

tert-butyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUVVRMWMDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141774-61-0 | |

| Record name | 2-(Aminomethyl)piperidine, 2-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.